3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one 3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 82450-44-0
VCID: VC19297333
InChI: InChI=1S/C21H12ClN3OS/c22-14-10-11-17-18(12-14)27-21(24-17)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H
SMILES:
Molecular Formula: C21H12ClN3OS
Molecular Weight: 389.9 g/mol

3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

CAS No.: 82450-44-0

Cat. No.: VC19297333

Molecular Formula: C21H12ClN3OS

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one - 82450-44-0

Specification

CAS No. 82450-44-0
Molecular Formula C21H12ClN3OS
Molecular Weight 389.9 g/mol
IUPAC Name 3-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one
Standard InChI InChI=1S/C21H12ClN3OS/c22-14-10-11-17-18(12-14)27-21(24-17)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H
Standard InChI Key UHKHRFFXNQUYEV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the quinazolinone family, characterized by a bicyclic system comprising two fused six-membered rings: a benzene ring fused to a pyrimidin-4(3H)-one ring. The 2-position of the quinazolinone core is substituted with a phenyl group, while the 3-position is linked to a 6-chloro-1,3-benzothiazol-2-yl group. This arrangement introduces steric and electronic modifications that enhance binding affinity to biological targets. The chlorine atom at the 6-position of the benzothiazole ring contributes to lipophilicity, potentially improving membrane permeability and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₂ClN₃OS
Molecular Weight389.9 g/mol
CAS Number82450-44-0
IUPAC Name3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-3,4-dihydroquinazolin-4-one

Synthesis and Reaction Pathways

The synthesis of 3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves a multi-step protocol starting with the preparation of the quinazolinone and benzothiazole precursors. A common route involves the condensation of 2-amino-6-chlorobenzothiazole with 2-phenylquinazolin-4(3H)-one under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amine group of the benzothiazole attacks the electrophilic carbon at the 3-position of the quinazolinone, followed by dehydration to form the final product.

Optimization studies highlight the role of catalysts and reaction conditions. For instance, the addition of triethylamine as a base accelerates the reaction by deprotonating intermediates, while elevated temperatures (80–100°C) improve yields by overcoming kinetic barriers . Post-synthetic purification via column chromatography or recrystallization from ethanol ensures high purity, as evidenced by spectral characterization (IR, NMR, MS) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Molecular docking simulations reveal strong binding to bacterial DNA gyrase (PDB: 3G75), an enzyme essential for DNA replication, with calculated binding energies comparable to established inhibitors like ciprofloxacin . The thiazole ring’s sulfur atom likely participates in hydrogen bonding with key residues in the gyrase active site, while the chloro group stabilizes hydrophobic interactions .

Anti-Inflammatory and Additional Activities

Limited data suggest modulatory effects on cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), pathways central to inflammation. These effects are hypothesized to arise from the compound’s ability to scavenge reactive oxygen species (ROS), a property conferred by the electron-deficient quinazolinone ring .

Applications and Future Directions

Current research prioritizes the compound’s development as a dual-action therapeutic agent capable of targeting both microbial infections and neoplastic growth. Its modular structure allows for further derivatization; for example, introducing sulfonamide groups could enhance antibacterial potency, while pegylation might improve solubility .

Critical Research Gaps

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) parameters remain uncharacterized.

  • In Vivo Efficacy: Animal models are needed to validate preclinical safety and activity.

  • Structure-Activity Relationships (SAR): Systematic modifications to the quinazolinone and benzothiazole moieties could elucidate optimal substituents for target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator